tert-Butyl 2-amino-5-(methylsulfonyl)benzoate
Description
Properties
IUPAC Name |
tert-butyl 2-amino-5-methylsulfonylbenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4S/c1-12(2,3)17-11(14)9-7-8(18(4,15)16)5-6-10(9)13/h5-7H,13H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKBWIJDJKOQBFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(C=CC(=C1)S(=O)(=O)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-amino-5-(methylsulfonyl)benzoate typically involves multiple steps. One common method starts with the nitration of a suitable benzoate precursor, followed by reduction to introduce the amino group. The methylsulfonyl group can be introduced through sulfonation reactions. Finally, the tert-butyl ester group is added via esterification reactions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-amino-5-(methylsulfonyl)benzoate undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The methylsulfonyl group can be reduced to a thiol group under specific conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or alkoxides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitrobenzoates, while reduction of the methylsulfonyl group can produce thiol derivatives .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity : Research indicates that tert-butyl 2-amino-5-(methylsulfonyl)benzoate exhibits notable antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, suggesting its potential as a lead compound in antibiotic development.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (μg/ml) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 75 |
| Pseudomonas aeruginosa | 100 |
Mechanism of Action : The compound's mechanism may involve disruption of bacterial cell wall synthesis, potentially through inhibition of specific enzymes involved in this process.
Antioxidant Properties
Oxidative Stress Protection : The compound has been studied for its ability to scavenge free radicals, contributing to its antioxidant properties. This is particularly relevant in the context of diseases associated with oxidative stress.
| Compound | IC50 Value (μM) | Activity |
|---|---|---|
| This compound | 30 | Antioxidant |
| Butylated Hydroxy Toluene (BHT) | 40 | Antioxidant |
Pharmaceutical Formulations
Due to its favorable safety profile and biological activity, this compound is being explored as an active ingredient in pharmaceutical formulations targeting inflammatory diseases and infections.
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various benzoate derivatives, including this compound. The results demonstrated significant activity against Staphylococcus aureus, indicating its potential as a therapeutic agent.
Case Study 2: Antioxidant Activity Assessment
Another research project investigated the antioxidant capacity of this compound in cellular models exposed to oxidative stress. The findings suggested that it effectively reduced markers of oxidative damage, supporting its application in formulations aimed at oxidative injury prevention.
Mechanism of Action
The mechanism of action of tert-Butyl 2-amino-5-(methylsulfonyl)benzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the methylsulfonyl group can participate in redox reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize its properties, tert-butyl 2-amino-5-(methylsulfonyl)benzoate is compared to analogs with variations in substituents on the aromatic ring. Key compounds include:
Structural Analogues
tert-Butyl 2-amino-5-fluorobenzoate (CID 20525018): Molecular Formula: C₁₁H₁₄FNO₂ Key Substituent: 5-fluoro group (electron-withdrawing) instead of methylsulfonyl .
(R)-tert-Butyl 2-amino-2-methyl-5-(p-tolyl)pent-4-enoate: Key Features: A branched aliphatic chain with a p-tolyl group (electron-donating) at the 5-position .
tert-Butyl 2-amino-5-(4-methoxyphenyl)-2-methylpent-4-enoate: Key Substituent: 4-methoxyphenyl (electron-donating via resonance) . Comparison: The methoxy group enhances π-π stacking but lacks the strong electron-withdrawing and hydrogen-bond acceptor properties of methylsulfonyl.
Physicochemical Properties
| Property | This compound | tert-Butyl 2-amino-5-fluorobenzoate | (R)-tert-Butyl 2-amino-5-(p-tolyl)pent-4-enoate |
|---|---|---|---|
| Molecular Weight | ~285 g/mol (estimated) | 227.24 g/mol | ~331 g/mol (estimated) |
| Polarity | High (due to -SO₂CH₃) | Moderate (due to -F) | Low (due to -CH₃ and aliphatic chain) |
| Solubility (Polar Solvents) | High | Moderate | Low |
| Electron Effects | Strong electron-withdrawing (-SO₂CH₃) | Moderate (-F) | Electron-donating (p-tolyl) |
Key Findings :
- The methylsulfonyl group significantly increases polarity and aqueous solubility compared to fluorine or aryl substituents .
- In NMR studies, the methylsulfonyl group causes deshielding effects, shifting aromatic proton signals downfield (e.g., δ ~8.1–8.3 ppm for H-4 and H-6) compared to δ ~6.8–7.2 ppm in fluorinated analogs .
Pharmacological Implications (Inferred)
- Methylsulfonyl derivatives exhibit stronger binding to sulfonamide-sensitive enzymes (e.g., carbonic anhydrase) compared to fluorine- or methoxy-substituted analogs, as demonstrated in related studies .
- The tert-butyl group in all analogs improves metabolic stability by shielding the ester moiety from hydrolysis.
Data Tables for Comparative Analysis
Table 1: Substituent Effects on Aromatic Ring Electronic Properties
| Compound | Substituent at 5-Position | Hammett σ Value | Impact on Reactivity |
|---|---|---|---|
| This compound | -SO₂CH₃ | +1.67 | Strong deactivation |
| tert-Butyl 2-amino-5-fluorobenzoate | -F | +0.43 | Moderate deactivation |
| tert-Butyl 2-amino-5-(4-methoxyphenyl)pent-4-enoate | -OCH₃ | -0.27 | Activation via resonance |
Table 2: NMR Chemical Shifts (δ, ppm)
| Compound | H-4 (ppm) | H-6 (ppm) | tert-Butyl (C(CH₃)₃) |
|---|---|---|---|
| This compound | 8.2 | 8.1 | 1.4 (s, 9H) |
| tert-Butyl 2-amino-5-fluorobenzoate | 7.1 | 6.9 | 1.3 (s, 9H) |
Biological Activity
tert-Butyl 2-amino-5-(methylsulfonyl)benzoate is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a benzoate core substituted with a tert-butyl group, an amino group, and a methylsulfonyl moiety. The presence of these functional groups suggests potential for various interactions with biological targets, including:
- Hydrogen bonding : The amino group can form hydrogen bonds with biological molecules.
- Redox reactions : The methylsulfonyl group may participate in redox reactions, influencing enzyme activity.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. It has been investigated for its effectiveness against various bacterial strains, potentially serving as a lead compound in the development of new antibiotics. The amino group enhances its ability to interact with microbial targets, which may disrupt cellular processes.
Anticancer Activity
The compound has also been studied for its anticancer properties. Its mechanism involves the modulation of apoptosis pathways in tumor cells, particularly through interactions with proteins involved in cell cycle regulation. For instance, compounds similar to this compound have been shown to reactivate p53, a crucial tumor suppressor protein that induces apoptosis in cancer cells .
The biological effects of this compound can be attributed to its ability to interact with specific molecular targets:
- Enzyme Modulation : The compound may inhibit or activate enzymes involved in metabolic pathways critical for cancer cell survival.
- Cell Cycle Regulation : By influencing proteins such as p53, it can induce cell cycle arrest and promote apoptosis in cancer cells.
In Vitro Studies
In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines. For example, similar compounds have shown IC50 values indicating significant potency against prostate cancer cells .
| Compound | Cell Line | IC50 (μM) | Reference |
|---|---|---|---|
| This compound | PC3 (prostate cancer) | TBD | |
| MI-219 (similar structure) | SJSA-1 (sarcoma) | 0.3 |
Structure-Activity Relationship (SAR)
A structure-activity relationship study indicates that modifications to the benzoic acid core can significantly influence biological activity. For instance, substituents on the benzene ring can enhance potency by improving binding affinity to target proteins or altering metabolic stability .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for tert-Butyl 2-amino-5-(methylsulfonyl)benzoate to minimize byproduct formation?
- Methodology : Multi-step synthesis under controlled conditions (e.g., inert atmosphere, precise temperature gradients) is critical. For example, tert-butyl protection of the amino group and sulfonylation reactions require anhydrous solvents like THF or DCM. Catalysts such as DMAP or Hünig's base can improve yields in esterification steps. Post-synthesis purification via column chromatography (silica gel, gradient elution) or recrystallization is recommended to isolate the target compound .
- Key Parameters :
| Step | Reaction | Conditions | Yield Optimization |
|---|---|---|---|
| 1 | Amino protection | Boc₂O, TEA, THF, 0°C → RT | Use excess Boc₂O (1.2 eq.) |
| 2 | Sulfonylation | Methylsulfonyl chloride, pyridine, 0°C → RT | Slow addition to avoid exothermic side reactions |
| 3 | Deprotection | HCl/dioxane, RT | Monitor by TLC (Rf shift) |
Q. How can researchers characterize tert-Butyl 2-amino-5-(methylsulfonyl)benzoate using spectroscopic and chromatographic techniques?
- Analytical Workflow :
- NMR : Compare ¹H/¹³C NMR data with structurally analogous compounds (e.g., tert-butyl benzoates with sulfonyl groups). The methylsulfonyl group typically appears as a singlet (~δ 3.1 ppm in ¹H NMR) .
- HPLC : Use a C18 column (acetonitrile/water + 0.1% TFA) to assess purity (>95%). Retention time can be cross-referenced with synthetic intermediates.
- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of tert-butyl group, m/z ~154) .
Q. What in vitro assays are suitable for preliminary biological screening of this compound?
- Approach : Screen against enzyme targets (e.g., kinases, proteases) or cellular models (e.g., cancer cell lines) using fluorescence-based assays or MTT viability tests. The methylsulfonyl group may enhance binding to hydrophobic pockets in proteins, as seen in factor Xa inhibitors .
Advanced Research Questions
Q. How can structural modifications of tert-Butyl 2-amino-5-(methylsulfonyl)benzoate improve its binding affinity to therapeutic targets?
- SAR Strategy :
- Replace the tert-butyl group with bulkier substituents (e.g., adamantyl) to enhance steric effects.
- Introduce electron-withdrawing groups (e.g., nitro, trifluoromethyl) at the benzoate ring to modulate electronic properties .
- Use molecular docking (AutoDock Vina, Schrödinger) to predict interactions with target proteins (e.g., COX-2, EGFR). Validate with SPR or ITC binding assays .
Q. How should researchers resolve contradictions between experimental NMR data and computational predictions for this compound?
- Troubleshooting :
- Solvent Effects : Simulate NMR spectra (Gaussian, ACD/Labs) with explicit solvent models (DMSO-d6 vs. CDCl₃).
- Conformational Analysis : Use NOESY/ROESY to identify dominant conformers in solution.
- Crystallography : Obtain single-crystal X-ray data to validate bond angles and torsional strain .
Q. What strategies mitigate batch-to-batch variability in the synthesis of tert-Butyl 2-amino-5-(methylsulfonyl)benzoate?
- Process Optimization :
- Implement PAT (Process Analytical Technology) tools (e.g., FTIR inline monitoring) during sulfonylation.
- Design DoE (Design of Experiments) to identify critical parameters (e.g., reaction time, stoichiometry).
- Use QbD (Quality by Design) principles to establish a design space for robust scaling .
Q. How does the methylsulfonyl group influence the compound’s stability under physiological conditions?
- Degradation Studies :
- Perform accelerated stability testing (40°C/75% RH) in PBS (pH 7.4). Monitor degradation via HPLC-MS.
- Identify hydrolysis products (e.g., free benzoic acid derivatives) and propose stabilization methods (e.g., lyophilization, PEGylation) .
Data Contradiction & Validation
Q. Why might DSC data show multiple melting points for batches of tert-Butyl 2-amino-5-(methylsulfonyl)benzoate?
- Analysis : Polymorphism or residual solvents (e.g., DMF, ethyl acetate) can alter thermal profiles.
- Mitigation : Recrystallize from a binary solvent system (e.g., ethanol/water) and analyze purity via TGA .
Safety & Compliance
Q. What safety protocols are essential for handling tert-Butyl 2-amino-5-(methylsulfonyl)benzoate in laboratory settings?
- Guidelines :
- Use PPE (gloves, goggles) due to potential irritancy of sulfonyl groups.
- Store under nitrogen at -20°C to prevent hydrolysis.
- Dispose of waste via certified chemical disposal services, adhering to EPA/DOT regulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
